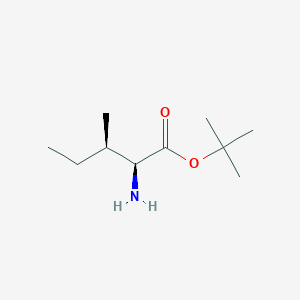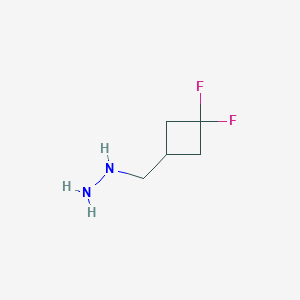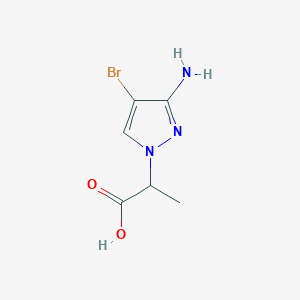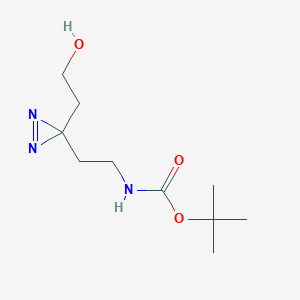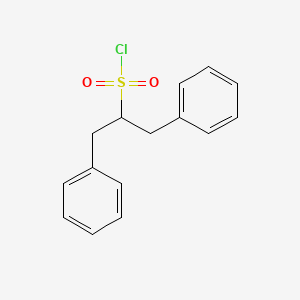
1,3-Diphenylpropane-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenylpropane-2-sulfonyl chloride: is an organic compound characterized by the presence of two phenyl groups attached to a propane backbone, with a sulfonyl chloride functional group at the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Diphenylpropane-2-sulfonyl chloride can be synthesized through the reaction of 1,3-diphenylpropane-2-thiol with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure efficient production. The use of chlorinating agents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) in oxidative chlorination reactions has been explored for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Diphenylpropane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction Reactions: The compound can be reduced to form thiols or sulfides.
Common Reagents and Conditions:
Substitution: Reagents like amines (e.g., aniline) under basic conditions (e.g., triethylamine) are commonly used.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.
Major Products:
Sulfonamides: Formed from substitution reactions with amines.
Sulfonic Acids: Resulting from oxidation reactions.
Thiols/Sulfides: Produced through reduction reactions.
Aplicaciones Científicas De Investigación
1,3-Diphenylpropane-2-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties .
Mecanismo De Acción
The mechanism of action of 1,3-diphenylpropane-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide bonds. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate.
Comparación Con Compuestos Similares
Benzene Sulfonyl Chloride: Similar in reactivity but lacks the additional phenyl group.
Toluene Sulfonyl Chloride: Contains a methyl group instead of the phenyl groups.
Methanesulfonyl Chloride: Simpler structure with a single sulfonyl chloride group.
Uniqueness: 1,3-Diphenylpropane-2-sulfonyl chloride is unique due to the presence of two phenyl groups, which can influence its reactivity and the properties of the resulting products. This structural feature can enhance the compound’s utility in specific synthetic applications, making it a valuable reagent in organic chemistry .
Propiedades
Fórmula molecular |
C15H15ClO2S |
|---|---|
Peso molecular |
294.8 g/mol |
Nombre IUPAC |
1,3-diphenylpropane-2-sulfonyl chloride |
InChI |
InChI=1S/C15H15ClO2S/c16-19(17,18)15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
Clave InChI |
PTKRUCHXVXUPMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol,cis](/img/structure/B13628560.png)
![1-{[(3-Bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one](/img/structure/B13628564.png)
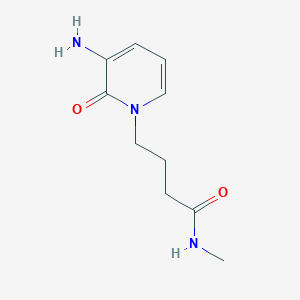
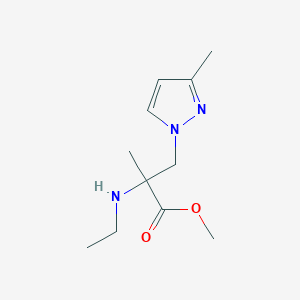
![8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B13628599.png)

